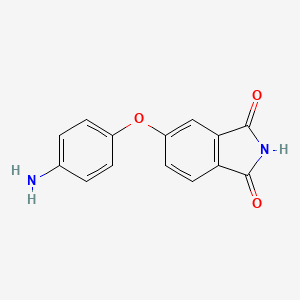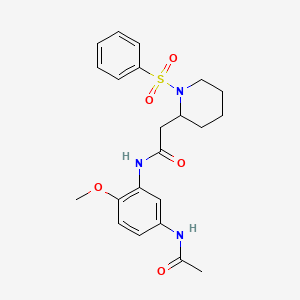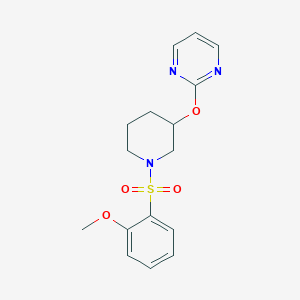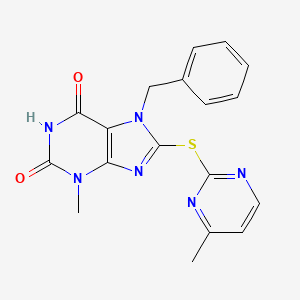
5-(4-Aminophenoxy)isoindoline-1,3-dione
Overview
Description
5-(4-Aminophenoxy)isoindoline-1,3-dione is a compound that has been the focus of much research due to its presence in a wide array of bioactive molecules . It is derived from analogs of important biogenic amines . The compound is available for purchase for research purposes .
Synthesis Analysis
Isoindolines, including 5-(4-Aminophenoxy)isoindoline-1,3-dione, have been synthesized using simple heating and relatively quick solventless reactions . This green synthesis technique was developed as many different pathways of synthesis have been described, but they do not follow green chemistry principles .Scientific Research Applications
Pharmaceutical Synthesis
Isoindoline-1,3-diones, including 5-(4-Aminophenoxy)isoindoline-1,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis . They are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The structure–activity relationships and biological properties of these derivatives are being studied to unlock their potential as therapeutic agents .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application .
Colorants and Dyes
Isoindoline-1,3-diones are used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties .
Polymer Additives
These compounds have found applications as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications .
Organic Synthesis
Isoindoline-1,3-diones are used in organic synthesis . They can undergo various chemical reactions, making them useful in the synthesis of a wide range of organic compounds .
Photochromic Materials
These compounds have been used in the development of photochromic materials . These are materials that change color in response to light, and isoindoline-1,3-diones contribute to this property .
Dopamine Receptor Modulation
Isoindolines and isoindoline-1,3-dione have shown potential in modulating the dopamine receptor D2 . This suggests a potential application as antipsychotic agents .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione indicates a potential capacity in the treatment of Alzheimer’s disease .
Safety and Hazards
The safety data sheet for 5-(4-Aminophenoxy)isoindoline-1,3-dione indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 5-(4-Aminophenoxy)isoindoline-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing a variety of physiological functions such as mood, reward, and motor control.
Mode of Action
5-(4-Aminophenoxy)isoindoline-1,3-dione interacts with the dopamine receptors, particularly at their allosteric binding sites . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.
Biochemical Pathways
The compound’s interaction with dopamine receptors affects the dopaminergic signaling pathway . This pathway plays a critical role in the central nervous system, influencing processes such as motor control, reward, and mood regulation. Changes in this pathway can have significant downstream effects, potentially influencing behavior and physiological responses.
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have good affinities and some pharmacokinetic parameters
Result of Action
properties
IUPAC Name |
5-(4-aminophenoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c15-8-1-3-9(4-2-8)19-10-5-6-11-12(7-10)14(18)16-13(11)17/h1-7H,15H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQCONSUJVLCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327887 | |
| Record name | 5-(4-aminophenoxy)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Aminophenoxy)isoindoline-1,3-dione | |
CAS RN |
284462-39-1 | |
| Record name | 5-(4-aminophenoxy)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(2-hydroxypropan-2-yl)-3-[(prop-2-enoylamino)methyl]azetidine-1-carboxylate](/img/structure/B2784484.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol](/img/structure/B2784485.png)



![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2784494.png)
![2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2784498.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2784499.png)

![3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2784501.png)

![(4-Phenylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2784504.png)
![2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2784505.png)
